molecular formula C17H21N3O2 B2485795 rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans CAS No. 1969288-27-4

rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans

Cat. No. B2485795
M. Wt: 299.374
InChI Key: MRKZBJIKZDXXHD-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid often involves multi-step reactions, including chiral chromatography for enantiomeric separation, hydrogenation, and functional group transformations. For instance, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated by chiral chromatography and subjected to hydrogenation in the presence of Pd/C in methanol to produce related compounds, demonstrating the complexity and specificity required in the synthesis of such molecules (Huichun Zhu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a pyrrolidine ring, which can adopt a distorted chair conformation, fused cis with a five-membered envelope-shaped ring. This structural arrangement influences the molecule's reactivity and physical properties. The molecular structure is characterized by specific bond angles and lengths, which can be elucidated through techniques such as X-ray crystallography, providing insights into the stereochemistry and spatial arrangement of the molecule's functional groups.

Chemical Reactions and Properties

The chemical properties of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid are influenced by its functional groups, including the pyrrolidine and pyrazole rings. These groups participate in a variety of chemical reactions, such as cycloaddition reactions, which are a cornerstone in the synthesis of novel racemic and enantiomerically enriched compounds. The reactivity towards different reagents and conditions can lead to a wide range of derivatives with varied biological and physical properties (M. Poornachandran et al., 2009).

Scientific Research Applications

Antioxidant and Microbial Activity

Carboxylic acids derived from plants, including those structurally related to the query compound, demonstrate a range of biological activities. A study highlighted the antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids, suggesting that structural variations significantly influence these properties. Rosmarinic acid, as an example, showed high antioxidant activity, emphasizing the importance of hydroxyl groups and conjugated bonds in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. The synthesis methods and biological applications of these derivatives have been extensively reviewed, providing a framework for understanding the potential uses of similar compounds in medicinal chemistry (Cetin, 2020).

Potential in Drug Development

Functional chemical groups in heterocycles, like those found in pyrazole and pyrrolidine derivatives, are considered potential sources for the synthesis of novel Central Nervous System (CNS) acting drugs. These functional groups may offer therapeutic benefits ranging from anti-inflammatory and antioxidant to anti-cancer activities, underscoring the significance of exploring these compounds for drug development (Saganuwan, 2017).

Contribution to Anticancer Research

Compounds like the one , especially those incorporating pyrazole and pyrrolidine rings, have been examined for their contributions to anticancer research. Knoevenagel condensation products, including α, β-unsaturated ketones/carboxylic acids, have shown significant anticancer activity. This highlights the potential of structurally similar compounds in contributing to anticancer agent development (Tokala et al., 2022).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, related in structure to the queried compound, indicates potential antioxidant and anti-inflammatory activities. This underscores the importance of such compounds in designing new therapeutic agents that target oxidative stress and inflammation (Raut et al., 2020).

Safety And Hazards



  • Signal Word: Warning.

  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

  • Precautionary Statements: Various precautions for handling and storage.

  • MSDS: Link.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, biological activity, and therapeutic uses.




    properties

    IUPAC Name

    (3S,4R)-1-benzyl-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)/t15-,16+/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MRKZBJIKZDXXHD-JKSUJKDBSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=NN1C)C2CN(CC2C(=O)O)CC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H21N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    299.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans

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